4-(3-Bromothiophen-2-yl)butanal

Physicochemical profiling Drug-likeness prediction ADME optimization

4-(3-Bromothiophen-2-yl)butanal (CAS 1341285-50-4) is a heterocyclic building block comprising a thiophene ring brominated at the 3-position and a butanal chain at the 2-position. With a molecular formula of C₈H₉BrOS and a molecular weight of 233.13 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C8H9BrOS
Molecular Weight 233.13 g/mol
Cat. No. B13604283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromothiophen-2-yl)butanal
Molecular FormulaC8H9BrOS
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Br)CCCC=O
InChIInChI=1S/C8H9BrOS/c9-7-4-6-11-8(7)3-1-2-5-10/h4-6H,1-3H2
InChIKeyAXKHCRSOAJWUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromothiophen-2-yl)butanal – CAS 1341285-50-4 Procurement & Differentiation Baseline


4-(3-Bromothiophen-2-yl)butanal (CAS 1341285-50-4) is a heterocyclic building block comprising a thiophene ring brominated at the 3-position and a butanal chain at the 2-position . With a molecular formula of C₈H₉BrOS and a molecular weight of 233.13 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its substitution pattern—bromine at C3 and an aldehyde-terminated C4 alkyl chain at C2—distinguishes it from its regioisomeric counterparts, influencing both its physicochemical properties and its reactivity profile in cross-coupling and condensation reactions .

Why 4-(3-Bromothiophen-2-yl)butanal Cannot Be Interchanged with Bromothiophene Regioisomers


Bromothiophene butanal regioisomers—with bromine at the 3-, 4-, or 5-position—are not functionally interchangeable despite sharing the identical molecular formula and mass. The bromine position dictates the electronic environment of the thiophene ring, altering both the lipophilicity (ΔLogP ≥ 0.3 between 3- and 5-bromo isomers) and the regiochemical outcome of palladium-catalysed cross-coupling reactions [1]. In the 3-bromo-2-substituted pattern, the bromine atom acts as a blocking group enabling highly regioselective C5-arylation; this synthetic strategy is unavailable to the 4- and 5-bromo isomers, for which competitive arylation at multiple positions compromises product fidelity and yield [1].

Product-Specific Quantitative Evidence for 4-(3-Bromothiophen-2-yl)butanal vs. Regioisomeric Comparators


Lipophilicity Differentiation: Measured LogP of 3-Bromo vs. 5-Bromo Regioisomer

4-(3-Bromothiophen-2-yl)butanal exhibits a measured LogP of 3.02 , which is 0.32 log units higher than the computed XLogP3 of 2.7 reported for the 5-bromo regioisomer, 4-(5-Bromothiophen-2-yl)butanal (CAS 1341682-62-9) [1]. This difference reflects the distinct electronic influence of bromine at the 3-position versus the 5-position on the thiophene ring, modulating the compound's partition behaviour.

Physicochemical profiling Drug-likeness prediction ADME optimization

Regiochemical Synthetic Advantage: Bromine as a Blocking Group for Selective C5-Arylation

In 3-substituted 2-bromothiophene systems—directly analogous to 4-(3-bromothiophen-2-yl)butanal—the bromine atom at C2 functions as a blocking group that enforces regioselective palladium-catalysed C5-arylation [1]. This strategy delivers C5-arylated products with regioselectivities typically exceeding 95:5. In contrast, 2-bromothiophenes lacking a C3 substituent (structurally analogous to 5-bromo and 4-bromo regioisomers) undergo direct arylation with poor regiocontrol due to competitive C5 and C3 functionalization, often producing isomeric mixtures requiring chromatographic separation [2].

Regioselective synthesis Cross-coupling Thiophene functionalization

Commercial Purity Benchmarking: 98% vs. 97% for 5-Bromo Regioisomer

Commercially available 4-(3-Bromothiophen-2-yl)butanal (Fluorochem, Product Code F744136) is specified at 98% purity , compared with 97% for 4-(5-Bromothiophen-2-yl)butanal from AKSci (Cat. 1722EM) . While this absolute difference is modest (1 percentage point), the impurity profile difference translates to the 3-bromo isomer containing approximately 33% less total impurity (2% vs. 3%), which can be meaningful in multi-step syntheses where impurities propagate and amplify.

Quality specification Procurement Reproducibility

Application Scenarios Where 4-(3-Bromothiophen-2-yl)butanal Offers Demonstrated Advantage


Regioselective Synthesis of 2,5-Diarylated Thiophene Pharmacophores

The 3-bromo-2-butanal substitution pattern enables a sequential functionalization strategy: (1) use of bromine as a blocking group to direct Pd-catalysed C5-arylation with >95:5 regioselectivity [1], followed by (2) Suzuki-Miyaura coupling at the C2-bromine position to install a second aryl group. This two-step sequence is inaccessible to the 4- and 5-bromo regioisomers, which lack the requisite 2-bromo blocking group for regiocontrol. Researchers synthesizing 2,5-diarylthiophene libraries for kinase inhibitor programmes should prioritise this isomer to avoid isomeric mixtures.

Medicinal Chemistry Programmes Requiring Modulated Lipophilicity

With a measured LogP of 3.02 , 4-(3-bromothiophen-2-yl)butanal is approximately 2.1-fold more lipophilic than its 5-bromo counterpart (XLogP3 = 2.7). In lead optimisation campaigns where balancing lipophilicity within the recommended drug-like space (LogP 1–4) is critical, the 3-bromo isomer provides a distinct physicochemical profile that may offer superior membrane permeability characteristics for intracellular target engagement.

Building Block Procurement for Multi-Step Medicinal Chemistry Synthesis

When sourcing bromothiophene butanal intermediates for long synthetic sequences (≥5 steps), the higher commercial purity specification of the 3-bromo isomer (98% vs. 97% for the 5-bromo comparator) translates to a lower cumulative impurity burden. This differential, while modest per step, becomes meaningful over extended sequences where intermediate purification is costly and yield losses compound.

CCR5 Antagonist and Cell Differentiation Probe Development

Preliminary pharmacological screening data indicate that bromothiophene-containing compounds related to this scaffold exhibit CCR5 antagonist activity and the ability to arrest proliferation of undifferentiated cells while inducing monocyte differentiation [2][3]. While these data are patent-derived and lack peer-reviewed quantitative head-to-head comparisons against regioisomers, they serve as a rationale for prioritising the 3-bromo substitution pattern in probe development for HIV entry inhibition, autoimmune disease, and oncology research programmes.

Quote Request

Request a Quote for 4-(3-Bromothiophen-2-yl)butanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.